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Compound of Interest |

Compound Name: 3-Allyl-2-(allyloxy)benzaldehyde
CAS No.: 84682-15-5
Cat. No.: B1622182

Executive Summary

3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5) is a bifunctional aromatic intermediate,
primarily significant in the synthesis of oxygen heterocycles (chromenes, benzofurans) via
Ring-Closing Metathesis (RCM) or further Claisen rearrangements.

From a spectroscopic standpoint, it represents a "locked" ether variant of 3-allyl-
salicylaldehyde. Unlike its phenolic precursors, it lacks an acidic proton, rendering its UV-Vis
spectrum pH-independent in non-hydrolytic conditions. This characteristic is the primary metric
for distinguishing it from unreacted phenolic intermediates during synthesis.

UV-Vis Spectral Characteristics
Comparative Absorption Data

The following table contrasts the target molecule with its direct synthetic precursor and the
phenolic intermediate. The values represent the primary

(Benzene B-band) and the conjugated

/ Charge Transfer (K-band) transitions.
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Technical Insight: The introduction of the allyl group at the 3-position (meta to carbonyl, ortho to

alkoxy) exerts a weak auxochromic effect (+3—5 nm bathochromic shift) compared to the

unsubstituted 2-(allyloxy)benzaldehyde. The ether linkage at position 2 prevents the formation

of an intramolecular hydrogen bond (which exists in salicylaldehyde), typically resulting in a

slight blue shift of Band Il compared to the free phenol.

Solvatochromic Effects[1]

» Non-Polar Solvents (Cyclohexane/Hexane): Vibrational fine structure may be visible in the

250 nm band.
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will be at the lower end of the range.[1]

e Polar Protic Solvents (Methanol/Ethanol): Loss of fine structure; slight bathochromic shift of
the long-wave band due to dipole stabilization of the excited state.

e Diagnostic Check: In basic methanol (MeOH + NaOH), the Target spectrum remains
unchanged. The Intermediate (Phenol) will instantly shift to yellow/orange (

nm) due to phenolate formation.

Experimental Protocol: Self-Validating UV-Vis
Characterization

This protocol ensures the accurate determination of

while simultaneously validating sample purity (specifically, the absence of phenolic impurities).

Reagents & Equipment

e Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cutoff < 205 nm.[2]
[31[4]

e Base Stock: 0.1 M NaOH in water.
e Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200-500 nm).

¢ Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology

1. Baseline Correction:

Fill both sample and reference cuvettes with pure solvent.

Run a baseline scan (200-500 nm) to subtract solvent absorption.

N

. Stock Solution Preparation:

Weigh ~2.0 mg of 3-Allyl-2-(allyloxy)benzaldehyde.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.collectionscanada.gc.ca/obj/thesescanada/vol2/002/MR58898.PDF?oclc_number=756266722
https://pubchem.ncbi.nlm.nih.gov/compound/3-Allylsalicylaldehyde
https://www.masterorganicchemistry.com/2016/09/16/introduction-to-uv-vis-spectroscopy/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
https://www.benchchem.com/product/b1622182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1622182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Dissolve in 10 mL solvent (Conc.
M).[5]
e Dilution: Take 100

L of Stock and dilute to 10 mL (Final Conc.

M).[6] Target Absorbance: 0.5 — 0.8 AU.
3. Initial Scan (Neutral):
e Record the spectrum of the diluted sample.
« |dentify Maxima: Note peaks at ~255 nm and ~315 nm.
4. The "pH Switch" Validation (Critical Step):
e Add 20

L of 0.1 M NaOH directly to the sample cuvette. Invert to mix.

e Re-scan immediately.
e Interpretation:

o Pass: Spectrum remains identical (overlay perfectly). The ether linkage is stable, and no
free phenol is present.

o Fail: Appearance of a new broad band >350 nm. This indicates contamination with 3-allyl-
salicylaldehyde (unreacted intermediate).

Synthesis & Structural Context

Understanding the origin of the compound explains the spectral logic. The synthesis typically
proceeds via a Claisen Rearrangement sequence.

Mechanistic Pathway (DOT Visualization)
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The following diagram illustrates the structural evolution and the corresponding spectral

checkpoints.

Spectral Evolution
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Caption: Synthetic pathway from 2-(allyloxy)benzaldehyde to the target, highlighting the
Claisen rearrangement and O-alkylation steps that define the spectral shifts.

Experimental Workflow Diagram

This workflow describes the rigorous characterization process for the final product.
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Caption: Self-validating UV-Vis workflow to confirm the identity of 3-Allyl-2-
(allyloxy)benzaldehyde and detect phenolic impurities.

References

e BenchChem.Application Notes and Protocols: Claisen Rearrangement of 2-(Allyloxy)-3-
bromobenzaldehyde. (Describes the Claisen protocol and monitoring of similar allyl-
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benzaldehyde systems).

+ National Institute of Standards and Technology (NIST).Benzaldehyde, 2-(2-propenyloxy)- (2-
Allyloxybenzaldehyde) IR and Spectral Data. (Provides baseline spectral data for the O-
allyloxy precursor).

¢ PubChem.3-Allyl-2-hydroxybenzaldehyde (3-Allylsalicylaldehyde) Spectral Info. (Data for the
phenolic intermediate).

* Royal Society of Chemistry.A comparative analysis of the UV/Vis absorption spectra of
nitrobenzaldehydes. (Reference for benzaldehyde derivative transitions and molar
absorptivity ranges).

o MDPI.Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (Detailed
synthetic procedure for related 3-allyl-2-allyloxy systems).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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